

Certificate of Analysis: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



Zearalenone-13C18 is the fully 13C isotope-labeled analog of Zearalenone, a mycotoxin with significant estrogenic activity.[1] It serves as an ideal internal standard for analytical methods, particularly in isotope dilution mass spectrometry, to correct for matrix effects and variations during sample preparation and analysis.[2] The physical and chemical properties of **Zearalenone-13C18** are summarized below.



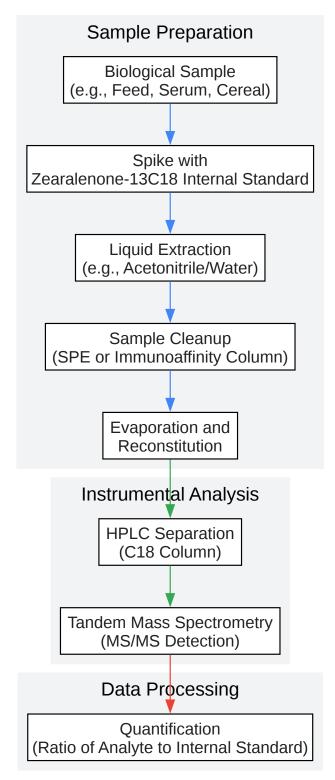
Property	Value	Reference(s)	
CAS Number	911392-43-3	[3]	
Molecular Formula	13C18H22O5	[3]	
Molecular Weight	336.23 g/mol	[3]	
Purity	≥95.5% (HPLC), 98+%	[3]	
Format	Typically supplied as a solution in acetonitrile, e.g., ~25 μg/mL	[4]	
Appearance	Liquid	uid [3]	
Storage Conditions	-20°C, light-sensitive	[3]	
Mass Shift	M+18 compared to the unlabeled Zearalenone	·	
Synonyms	Fully 13C-labelled Zearalenone, FES-13C18 [3] Mycotoxin F2-13C18		

Experimental Protocols for Quantification using LC-MS/MS

Zearalenone-13C18 is predominantly used as an internal standard for the accurate quantification of Zearalenone and its derivatives in various matrices such as animal feed, human serum, and cereals.[2][4] A general workflow for the analysis of Zearalenone using **Zearalenone-13C18** is depicted below, followed by a detailed protocol.



Experimental Workflow for Zearalenone Analysis



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Caption: Workflow for Zearalenone quantification using an internal standard.



Sample Preparation

- Sample Homogenization: Homogenize the solid sample (e.g., 5 g of flour or feed) as required.[5] For liquid samples like serum, centrifuge to separate any solid components.[4]
- Internal Standard Spiking: Add a known concentration of **Zearalenone-13C18** solution to the sample. For instance, add 2 μL of a 13C18-ZEN solution to 1 mL of the sample or extract.[2]

Extraction:

- For solid samples, use a solvent mixture such as acetonitrile/water (e.g., 50:50 or 90:10 v/v) for extraction.[5][6] Shake or vortex the mixture for approximately 30 minutes, followed by centrifugation to separate the solid and liquid phases.[5]
- For liquid samples, a liquid-liquid extraction with a solvent like diethyl ether/chloroform or tbutyl methyl ether can be employed.[7][8]

• Cleanup:

- Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge (e.g., Oasis™ HLB or a mycotoxin-specific Bond Elut cartridge) to remove interfering matrix components.[8][9]
- Immunoaffinity Column (IAC) Cleanup: For high specificity, use an immunoaffinity column
 that selectively binds Zearalenone and its derivatives.[2][6] After loading the sample
 extract, wash the column and then elute the analytes with a solvent like methanol.[6]

HPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for separation.[4][10]
 - Mobile Phase: A gradient elution with a binary solvent system, such as water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typical.[5][10]
 - Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally applied.[5][6]



- · Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for Zearalenone analysis.[5][6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4] This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. For Zearalenone, a common transition is m/z 317 -> 175.[6]

Quantitative Performance Data

The use of **Zearalenone-13C18** as an internal standard significantly improves the accuracy and precision of quantitative methods. The table below summarizes typical performance characteristics from various studies.

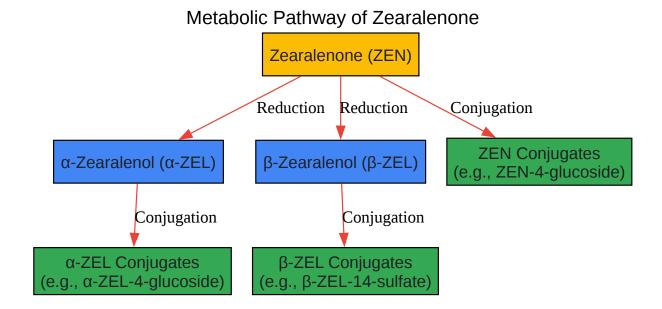


Parameter	Matrix	Value	Reference(s)
Linearity Range	Feed	2–500 ng/mL	[2][11]
Serum	0.1–50 ng/mL	[4]	
Limit of Detection (LOD)	Feed	0.40–1.34 μg/kg	[2]
Serum	0.02–0.06 ng/mL	[4]	
Limit of Quantification (LOQ)	Feed	1.33–4.46 μg/kg	[2]
Serum	0.1–0.2 ng/mL	[4]	
Oat Flour	1.0–59.1 μg/kg for various derivatives	[5]	
Recovery	Feed	89.6% – 112.3%	[2][11]
Serum	91.6% – 119.5%	[4]	
Oat Flour	72.4% – 95.6%	[5]	_
Precision (RSD)	Feed	< 12.6%	[2][11]
Serum	< 8%	[4]	
Oat Flour	2.5% – 10.3%	[5]	

Zearalenone Metabolism and Signaling Pathway

Zearalenone is known for its estrogenic effects, which are mediated through its interaction with estrogen receptors ER α and ER β .[1] Its metabolism in plants and animals leads to the formation of several derivatives, which can also be monitored using **Zearalenone-13C18** as an internal standard. The primary metabolic pathway involves the reduction of Zearalenone to α -zearalenol and β -zearalenol, followed by conjugation to form glucosides or sulfates.[5][10]





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Caption: Primary metabolic transformations of Zearalenone.

In conclusion, **Zearalenone-13C18** is an indispensable tool for the accurate and reliable quantification of Zearalenone and its metabolites in complex biological matrices. Its use in isotope dilution mass spectrometry provides a robust methodology for researchers in food safety, toxicology, and drug development, ensuring high-quality data for risk assessment and metabolic studies.

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- To cite this document: BenchChem. [Certificate of Analysis: Physicochemical Properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553303#zearalenone-13c18-certificate-of-analysis]

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